molecular formula C20H23N3O2 B031859 N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide CAS No. 392671-31-7

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide

Cat. No.: B031859
CAS No.: 392671-31-7
M. Wt: 337.4 g/mol
InChI Key: URJDYYGEHJLGEL-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide: is a chemical compound with a complex structure that includes an indazole ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 1-phenylindazole-3-carboxylic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • N,N-diethyl-2-(1-naphthyloxy)propanamide
  • N,N-diethyl-2-(4-methoxyphenyl)propanamide
  • N,N-diethyl-2-(3-oxo-1-naphthyl)propanamide

Comparison: N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide is unique due to its indazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N,N-diethyl-2-(3-oxo-1-phenylindazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-4-21(5-2)19(24)15(3)22-20(25)17-13-9-10-14-18(17)23(22)16-11-7-6-8-12-16/h6-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJDYYGEHJLGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N1C(=O)C2=CC=CC=C2N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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